molecular formula C21H15F2N3O3S2 B2732112 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide CAS No. 907974-26-9

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

Cat. No.: B2732112
CAS No.: 907974-26-9
M. Wt: 459.49
InChI Key: BZSQFUPOKPMBRY-UHFFFAOYSA-N
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Description

N-(4,6-Difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide is a synthetic organic compound designed for research applications, incorporating both a benzothiazole and a sulfonamide moiety. The structure features a 4,6-difluorobenzo[d]thiazol core, a scaffold recognized in medicinal chemistry for its diverse bioactive properties . This core structure is linked via an amide bond to a benzamide unit that is further functionalized with a 4-methylphenylsulfonamido group, a motif prevalent in compounds with reported biological activity . The presence of the 2,6-difluorobenzamide motif is of particular interest, as this pattern is known to be crucial in other pharmacological contexts, such as in allosteric inhibitors of the bacterial cell division protein FtsZ, where it contributes to key hydrophobic interactions and a preferred non-planar conformation within the binding pocket . Compounds based on the N-(thiazol-2-yl)-benzamide structure have been identified as the first class of selective, state-dependent antagonists and negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . Furthermore, thiazole and sulfonamide derivatives are frequently explored for a range of activities, including antioxidant and antimicrobial effects, making them privileged scaffolds in drug discovery . This combination of structural features makes this compound a valuable chemical tool for researchers investigating ion channel physiology, antimicrobial agents, and structure-activity relationships in pharmaceutical chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S2/c1-12-6-8-14(9-7-12)31(28,29)26-17-5-3-2-4-15(17)20(27)25-21-24-19-16(23)10-13(22)11-18(19)30-21/h2-11,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSQFUPOKPMBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The difluorobenzene derivative is often reacted with thionyl chloride to form the corresponding chloro derivative, which is then coupled with the appropriate amine to form the benzothiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted benzothiazoles or sulfonamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name / ID Core Structure Substituents on Benzothiazole Functional Groups
Target Compound Benzothiazole-2-yl 4,6-difluoro Sulfonamido-benzamide
GB19 () Benzothiazole-2-yl 4,6-difluoro Thiazolidinedione-acetamide
4l () Benzothiazole-2-yl 6-fluoro Isoquinoline-acetamide
Rip-B () Benzamide N/A Dimethoxyphenethyl
  • Fluorination: The 4,6-difluoro substitution on the benzothiazole core (target compound, GB19) enhances lipophilicity and metabolic stability compared to mono-fluorinated (e.g., 4l) or non-fluorinated analogs. This substitution pattern may improve membrane permeability and target-binding affinity .
  • Functional Groups: The sulfonamido-benzamide group in the target compound contrasts with the thiazolidinedione-acetamide in GB17.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound GB19 () 4l ()
Melting Point (°C) Not Reported 295–297 240.6
HPLC Purity (%) Not Reported 95.99 93.4
Theoretical Mass (g/mol) ~465.4* 445.46 484.53
Yield (%) Not Reported 58 74.62

*Calculated based on molecular formula.

  • Melting Points : High melting points (>250°C) in GB19 and analogs () suggest crystalline stability, likely due to strong intermolecular interactions (e.g., hydrogen bonding from sulfonamido or thiazolidinedione groups). The target compound is expected to exhibit similar thermal stability .
  • Purity and Yield : GB19 and related compounds () show HPLC purities >95%, indicating robust synthetic protocols. Yields for these analogs range from 57–86%, suggesting moderate to high synthetic efficiency for the target compound if similar routes are employed .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound’s sulfonamido group would exhibit C=O stretching (~1660–1680 cm⁻¹) and NH stretching (~3150–3300 cm⁻¹), comparable to GB19’s thiazolidinedione C=O (1663–1682 cm⁻¹) and NH (3150–3319 cm⁻¹) bands. Absence of C=S (1243–1258 cm⁻¹) in the target distinguishes it from triazole-thiones in .
  • NMR and MS : The 4,6-difluoro substitution on benzothiazole would produce distinct ¹⁹F NMR signals and characteristic ¹H/¹³C shifts (e.g., aromatic protons at δ 7.2–8.5 ppm). LCMS data for GB19 (m/z 444.0 [M-H]⁺) align with calculated masses, suggesting similar reliability for the target compound’s spectral validation .

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C18_{18}H16_{16}F2_{2}N2_{2}O3_{3}S
Molecular Weight 392.39 g/mol
CAS Number 1215473-38-3

The compound features a difluorobenzo[d]thiazole moiety, which is known for enhancing biological activity through improved binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways. The difluorobenzo[d]thiazole group enhances the compound's ability to bind to enzymes and receptors, potentially modulating their activity.

  • Enzyme Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on protein kinases, which are critical in regulating cell functions and signaling pathways .
  • Antitumor Activity : Preliminary studies suggest that derivatives of benzo[d]thiazole demonstrate significant antitumor properties by inducing apoptosis in cancer cells. This is often assessed through MTS cytotoxicity assays on various cancer cell lines .

Antitumor Activity

A study evaluated the antitumor effects of related benzothiazole compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that certain derivatives exhibited notable cytotoxicity and inhibited cell proliferation effectively in both 2D and 3D cultures .

Antimicrobial Activity

Another aspect of the biological activity includes antimicrobial effects against both Gram-negative and Gram-positive bacteria. Compounds with similar structural features showed promising results in broth microdilution tests against Escherichia coli and Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Case Studies

  • Case Study 1: Antitumor Efficacy
    • Objective : To evaluate the antitumor efficacy of this compound.
    • Methodology : MTS assays were conducted on A549 lung cancer cells.
    • Findings : The compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an antitumor agent.
  • Case Study 2: Antimicrobial Effects
    • Objective : To assess the antimicrobial activity against common pathogens.
    • Methodology : Broth microdilution methods were employed.
    • Findings : Significant inhibition was observed against S. aureus, supporting its potential application in treating bacterial infections.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzamide structure can significantly influence biological activity:

ModificationEffect on Activity
Introduction of fluorine atomsIncreases binding affinity to target proteins
Sulfonamide group presenceEnhances solubility and bioavailability
Variations in aromatic substituentsAlters selectivity towards specific targets

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